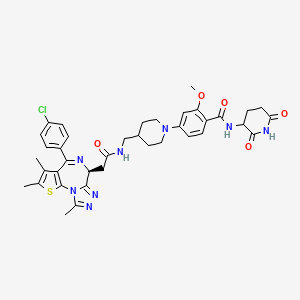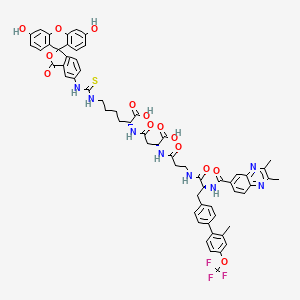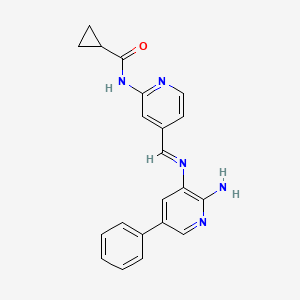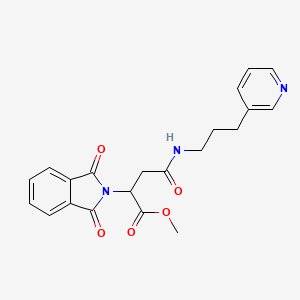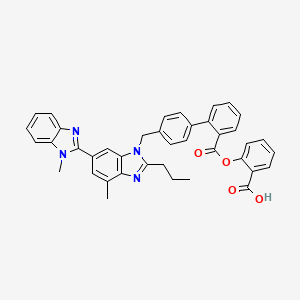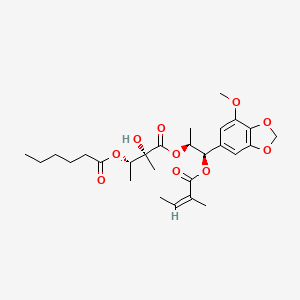
Neohelmanthicin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Neohelmanthicin C involves synthetic routes that are typically carried out under controlled laboratory conditions. One common method includes the use of specific reagents and solvents to achieve the desired chemical structure . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
化学反応の分析
Neohelmanthicin C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Neohelmanthicin C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical analyses and studies.
作用機序
The mechanism of action of Neohelmanthicin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological outcomes, such as the inhibition of cell proliferation or the induction of apoptosis .
類似化合物との比較
Neohelmanthicin C is unique compared to other phenylpropionic acid compounds due to its specific chemical structure and biological activities. Similar compounds include:
Thapsigargin: Known for its cytotoxic properties and use in cancer research.
2,3-Dihydroxy-2-methylbutanoic acid: Another phenylpropionic acid compound with distinct chemical properties.
These compounds share some similarities in their chemical structure but differ significantly in their biological activities and applications .
特性
分子式 |
C27H38O10 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] hexanoate |
InChI |
InChI=1S/C27H38O10/c1-8-10-11-12-22(28)36-18(5)27(6,31)26(30)35-17(4)23(37-25(29)16(3)9-2)19-13-20(32-7)24-21(14-19)33-15-34-24/h9,13-14,17-18,23,31H,8,10-12,15H2,1-7H3/b16-9-/t17-,18-,23-,27+/m0/s1 |
InChIキー |
CIKCPLCXGQIZCS-WPILARTDSA-N |
異性体SMILES |
CCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
正規SMILES |
CCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


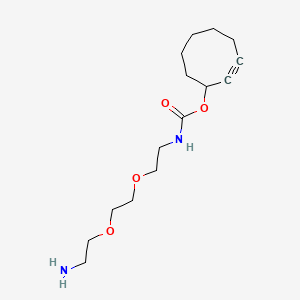

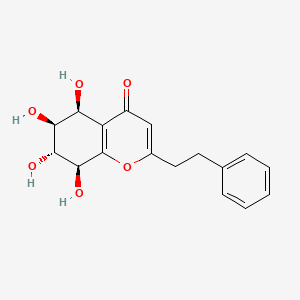
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
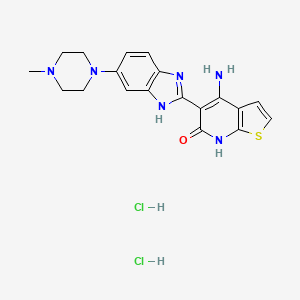
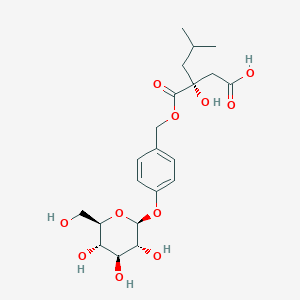
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
